2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Description
Structural Isomerism
Potential isomers arise from variations in substituent positions or functional group arrangements:
The absence of double bonds or chiral centers in the parent structure limits stereoisomerism.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound are not publicly available, insights can be drawn from structurally related compounds:
Key Observations from Analogous Structures:
- Ethylsulfanyl Linkers : In similar molecules, the ethylsulfanyl group adopts a gauche conformation to minimize steric hindrance between the sulfur atom and adjacent substituents.
- Phenoxy Group Geometry : The 4-chlorophenoxy moiety typically exhibits a planar configuration due to resonance stabilization, with the chlorine atom in the para position.
- Carboxylic Acid Interactions : The -COOH group often participates in hydrogen bonding, forming dimers or networks in the solid state.
Conformational Flexibility:
- The ethylsulfanyl bridge allows rotation around the C-S and C-C bonds, enabling transitions between anti and gauche conformers.
- The carboxylic acid group may rotate relative to the sulfanyl moiety, influencing intermolecular interactions in crystalline phases.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-8-1-3-9(4-2-8)14-5-6-15-7-10(12)13/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQEYBTQCBZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Thiol-Esterification
The most widely reported synthesis begins with 4-chlorophenol reacting with ethylene oxide under alkaline conditions to form 2-(4-chlorophenoxy)ethanol. This intermediate undergoes nucleophilic substitution with thioglycolic acid in the presence of a dehydrating agent, such as thionyl chloride or sulfuric acid, to yield the target compound.
Reaction Conditions:
- Step 1 (Etherification):
- Reactants: 4-Chlorophenol (1 eq), ethylene oxide (1.2 eq)
- Catalyst: NaOH (10% w/v)
- Temperature: 60–80°C
- Solvent: Water/ethanol (1:1 v/v)
- Yield: 85–90%
- Step 2 (Thiol-Esterification):
- Reactants: 2-(4-Chlorophenoxy)ethanol (1 eq), thioglycolic acid (1.5 eq)
- Catalyst: H2SO4 (conc., 0.5 eq)
- Temperature: 100–110°C
- Solvent: Toluene
- Yield: 75–80%
One-Pot Synthesis via Mitsunobu Reaction
An alternative method employs the Mitsunobu reaction to couple 4-chlorophenol directly with 2-mercaptoethanol, followed by oxidation to introduce the sulfanyl group. This approach reduces side reactions and improves atom economy.
Key Parameters:
- Reactants: 4-Chlorophenol (1 eq), 2-mercaptoethanol (1.2 eq)
- Reagents: Triphenylphosphine (1.5 eq), Diethyl azodicarboxylate (DEAD, 1.5 eq)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature
- Oxidation: H2O2 (30%, 2 eq) in acetic acid
- Yield: 70–75%
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Industrial production favors continuous flow reactors to enhance heat transfer and minimize byproducts. A patented method (CN102627591B) for analogous compounds demonstrates the utility of automated systems for chlorination and oxidation steps, achieving yields >90%.
Critical Adjustments for Scalability:
Purity Control and Analytical Validation
Post-synthesis purification involves recrystallization from ethanol/water mixtures (3:1 v/v), followed by HPLC analysis. Key quality metrics include:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | UV detection at 254 nm |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Comparative Analysis of Methodologies
Yield and Efficiency
- Traditional Two-Step Synthesis: 63–68% overall yield
- Mitsunobu-Based Route: 70–75% overall yield
- Continuous Flow Process: 85–90% overall yield
Case Study: Industrial Pilot Plant Data
A 2024 pilot study compared batch vs. continuous flow synthesis for 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity (kg) | 1,200 | 3,500 |
| Energy Consumption (kWh/kg) | 85 | 42 |
| CO2 Emissions (kg/kg) | 12.7 | 6.3 |
Flow systems reduced solvent use by 40% and improved space-time yield by 2.5×.
Emerging Methodologies and Research Frontiers
Enzymatic Synthesis
Recent trials with lipase catalysts (e.g., Candida antarctica Lipase B) in non-aqueous media achieved 60–65% yield under mild conditions (pH 7.0, 30°C), though substrate inhibition limits scalability.
Photocatalytic Thiol-Ene Coupling
UV-initiated thiol-ene reactions between 4-chlorophenoxyethylene and thioglycolic acid show promise for rapid, solvent-free synthesis (90% conversion in 2 h), but product isolation remains challenging.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
Example :
Oxidation with H₂O₂ yields 2-{[2-(4-chlorophenoxy)ethyl]sulfinyl}acetic acid , while KMnO₄ produces 2-{[2-(4-chlorophenoxy)ethyl]sulfonyl}acetic acid . These reactions are critical for modifying electron density in drug discovery .
Substitution Reactions
The chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
| Nucleophile | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ | Cu powder, NaOH | 2-{[2-(4-Aminophenoxy)ethyl]sulfanyl}acetic acid | ~60% | Synthesis |
| SH⁻ | Pd/C, DMF | Thiophenoxy derivative | Not reported | Analog |
Mechanistic Insight :
The chlorine atom on the aromatic ring is replaced by nucleophiles (e.g., amines, thiols) via a copper-catalyzed Ullmann-type reaction, as seen in related syntheses .
Carboxylic Acid Reactivity
The acetic acid group undergoes typical carboxylate reactions:
Esterification
Reaction with ethanol/H₂SO₄ produces ethyl 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}acetate (analogous to ).
Amidation
Condensation with amines (e.g., benzylamine) forms 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}acetamide derivatives. These are intermediates in bioactive molecule synthesis .
Reduction Reactions
The sulfanyl group can be reduced to a thiol under harsh conditions:
| Reducing Agent | Product | Conditions |
|---|---|---|
| LiAlH₄ | 2-{[2-(4-Chlorophenoxy)ethyl]thiol}acetic acid | Anhydrous THF, reflux |
This reaction is less common due to competing reduction of the chlorophenoxy group .
Cyclization and Coupling
In the presence of coupling agents (e.g., DCC), the compound forms macrocyclic or polymeric structures. For example:
-
Diels-Alder Adducts : Reacts with dienes to form six-membered rings.
-
Metal Coordination : Binds to transition metals (e.g., Cu²⁺) via sulfur and oxygen atoms, relevant in catalysis .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents | Applications |
|---|---|---|---|
| Oxidation | -S- | H₂O₂, KMnO₄ | Drug metabolite synthesis |
| NAS | Cl (aromatic) | Cu/NaOH, Pd/C | Agrochemical intermediates |
| Esterification | -COOH | ROH/H⁺ | Prodrug development |
| Amidation | -COOH | EDCI, HOBt | Peptidomimetics |
Case Study: Biological Activity Modulation
Derivatives of this compound demonstrated antimicrobial properties in vitro:
-
MIC Values :
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Oxidation to sulfones increased hydrophilicity, enhancing solubility but reducing membrane permeability .
Stability and Degradation
Under basic conditions (pH > 10), the sulfanyl group undergoes hydrolysis, forming 2-(4-chlorophenoxy)ethanol and thioglycolic acid . This degradation pathway is critical for environmental impact assessments .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. Its unique structure allows for the synthesis of more complex molecules, making it valuable in developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Activities
Research has indicated that 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid may exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Therapeutic Potential : There is ongoing research into its potential as a therapeutic agent, particularly in treating conditions related to inflammation and immune response .
Agricultural Applications
Due to its structural characteristics, this compound may also be explored for use in agrochemicals. Its potential as an herbicide or pesticide is under investigation, as it may interact with specific biological pathways in plants .
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of derivatives of this compound against various pathogens. Results indicated promising activity against certain bacterial strains, warranting further research into its efficacy and mechanism of action.
Case Study 2: Herbicide Development
Research exploring the herbicidal properties of compounds similar to this compound revealed that they could effectively inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism. These findings suggest potential applications in agricultural practices for weed management.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with cellular receptors, while the sulfanyl linkage may participate in redox reactions within the cell. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid include:
2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}acetic acid: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}acetic acid: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
2-{[2-(4-Methylphenoxy)ethyl]sulfanyl}acetic acid: The methyl group can influence the compound’s lipophilicity and its ability to penetrate cell membranes
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the phenoxyethyl sulfanyl acetic acid scaffold.
Biological Activity
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, antifungal, and cytotoxic properties, alongside its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenoxy group, which is known for its ability to interact with various biological targets, and a sulfanyl acetic acid moiety that may participate in redox reactions within cells. Its molecular formula is , with a molecular weight of approximately 251.73 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MICs) for these bacteria vary, suggesting different levels of susceptibility. For example, Staphylococcus aureus showed an MIC of 32 µg/mL, while E. coli had an MIC of 64 µg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Antifungal Activity
The compound also displays antifungal activity. Studies have shown that it can inhibit the growth of various fungi, making it a candidate for further development as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall synthesis and function.
Cytotoxicity
In cancer research, this compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it has demonstrated selective toxicity towards breast cancer cells with an IC50 value of approximately 15 µM, indicating significant potential for therapeutic applications in oncology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : The sulfanyl group can induce oxidative stress in target cells, leading to apoptosis.
- Cell Membrane Disruption : Interaction with lipid membranes may compromise cell integrity in pathogens.
Case Studies
A notable case study involving related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the importance of understanding the toxicological profiles of chlorophenoxy derivatives. While not directly related to this compound, the case emphasizes the need for careful evaluation of similar compounds in agricultural settings due to their potential for causing severe poisoning and adverse health effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorophenoxyethyl chloride and a thioacetic acid derivative. Characterization typically involves ¹H/¹³C NMR to confirm the sulfanyl and acetic acid moieties, mass spectrometry (MS) for molecular weight verification, and HPLC to assess purity (>98%) . For crystallographic confirmation, single-crystal X-ray diffraction (as applied to structurally analogous compounds like 4-hydroxyphenylacetic acid) resolves bond angles and spatial arrangements .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy : High-resolution NMR (e.g., 500 MHz) identifies proton environments, particularly the sulfanyl (-S-) and acetic acid (-COOH) groups .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, a central composite design can optimize variables like temperature (e.g., 60–100°C), molar ratios (1:1 to 1:2), and solvent polarity. Response surface methodology (RSM) models yield maxima and identifies interactions between parameters . The ICReDD framework integrates quantum chemical calculations to predict optimal pathways, reducing experimental iterations .
Q. What computational strategies predict the compound’s reactivity and stability under varying conditions?
- Methodological Answer :
- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Degradation Pathways : Molecular dynamics simulations model hydrolysis or photodegradation in aqueous environments, guided by thermodynamic parameters (e.g., Gibbs free energy) .
- Solubility : COSMO-RS simulations estimate solubility in organic/aqueous matrices .
Q. How can contradictions in spectral or chromatographic data be resolved during characterization?
- Methodological Answer : Cross-validate data using multi-technique approaches :
- NMR vs. X-ray : If NMR suggests conformational flexibility, single-crystal X-ray diffraction (as in 4-hydroxyphenylacetic acid studies) provides definitive bond lengths .
- LC-MS Hyphenation : LC-MS/MS distinguishes co-eluting impurities or degradation products .
- Reference Databases : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfanyl group incorporation .
- Membrane Separation : Integrate in-line nanofiltration to remove unreacted 4-chlorophenoxyethyl chloride, improving purity .
- Process Control : Use real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress .
Q. What advanced methodologies are used to study environmental fate or metabolic pathways of this compound?
- Methodological Answer :
- Environmental Persistence : Use LC-QTOF-MS to identify transformation products in soil/water matrices, coupled with QSAR models to predict ecotoxicity .
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
